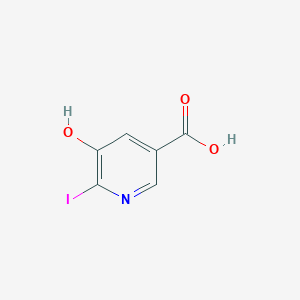

5-Hydroxy-6-iodopyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMYBMSOYUXVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542730 | |

| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59288-39-0 | |

| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Hydroxy-6-iodopyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Hydroxy-6-iodopyridine-3-carboxylic acid. This pyridine derivative is of interest to researchers in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel therapeutic agents. The following sections detail the predicted spectroscopic data, a plausible synthetic route, and the logical framework for its structural confirmation.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative with the following key identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 59288-39-0 |

| Molecular Formula | C₆H₄INO₃ |

| Molecular Weight | 265.01 g/mol |

| Predicted Boiling Point | 442.5 ± 45.0 °C |

| Predicted Density | 2.290 g/cm³ |

| Predicted pKa | 3.17 ± 0.10 |

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, in addition to exchangeable protons from the hydroxyl and carboxylic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.4 | d | ~2.5 | H-2 |

| ~7.9 | d | ~2.5 | H-4 |

| Variable (broad) | s | - | -OH |

| Variable (broad) | s | - | -COOH |

d = doublet, s = singlet

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~155 | C-5 (C-OH) |

| ~148 | C-2 |

| ~135 | C-4 |

| ~130 | C-3 (C-COOH) |

| ~90 | C-6 (C-I) |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragmentation |

| 265 | [M]⁺ |

| 248 | [M - OH]⁺ |

| 220 | [M - COOH]⁺ |

| 138 | [M - I]⁺ |

Infrared (IR) Spectroscopy (Predicted)

The infrared spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.[1][2][3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3200 | Broad, Medium | O-H stretch (Phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| 1720-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1320-1210 | Strong | C-O stretch |

| ~1200 | Strong | O-H bend |

| ~700-600 | Medium | C-I stretch |

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis and characterization of this compound.

Synthesis: Iodination of 5-Hydroxynicotinic Acid

This protocol is based on the electrophilic iodination of an activated aromatic ring.

Materials:

-

5-Hydroxynicotinic acid

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Water

-

Sodium thiosulfate

Procedure:

-

Dissolve 5-hydroxynicotinic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride in glacial acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-cold water.

-

Add a saturated solution of sodium thiosulfate to quench any unreacted iodine monochloride.

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS):

-

Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., electron ionization).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the purified product as a KBr pellet or a Nujol mull.

-

Record the IR spectrum using an FT-IR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the structure elucidation of this compound.

Figure 1: Chemical Structure of this compound.

Figure 2: A logical workflow for the synthesis and structural elucidation.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

CAS number 59288-39-0 physical and chemical properties

An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-Hydroxy-6-iodo-3-pyridinecarboxylic Acid (CAS Number: 59288-39-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid (CAS Number: 59288-39-0). The information is compiled from various sources and presented in a structured format for ease of reference and comparison. This document also includes potential biological activities and relevant signaling pathways, along with generalized experimental protocols for the determination of key physicochemical parameters.

Chemical Identity

| Identifier | Value |

| CAS Number | 59288-39-0 |

| Chemical Name | 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid |

| Synonyms | 5-hydroxy-6-iodopyridine-3-carboxylic acid, 6-Iodo-5-hydroxynicotinic acid |

| Molecular Formula | C₆H₄INO₃ |

| Molecular Weight | 265.01 g/mol |

| Appearance | White to off-white solid |

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Density | 2.29 g/cm³ | Predicted |

| Boiling Point | 442.505 °C at 760 mmHg | Predicted |

| pKa | 3.17 ± 0.10 | Predicted |

| Storage Temperature | 2-8 °C | - |

Potential Biological Activity and Signaling Pathways

Recent research on pyridinecarboxylic acid derivatives suggests potential biological activity as modulators of key cellular signaling pathways. One study indicated that a similar derivative acts as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Activation of PPARγ can, in turn, influence downstream pathways such as the PI3K/AKT/mTOR and NF-κB signaling cascades, which are critical in cellular processes like proliferation, inflammation, and apoptosis.

PPARγ Activation and Downstream Signaling

The binding of a 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid derivative to PPARγ could initiate a signaling cascade with significant therapeutic implications.

Caption: Ligand binding and subsequent modulation of downstream pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Modulation of this pathway by a PPARγ agonist could have significant effects on cellular homeostasis.

Caption: Overview of the PI3K/AKT/mTOR signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation. Its inhibition by a PPARγ agonist could represent a valuable anti-inflammatory mechanism.

Caption: Simplified representation of the NF-κB signaling pathway.

Experimental Protocols

While specific, validated experimental protocols for 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid are not publicly available, the following sections describe generalized methodologies adapted from studies on structurally similar compounds, such as nicotinic acid. These protocols can serve as a starting point for in-house validation.

Determination of Melting Point

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the crystalline 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rapid rate initially until it is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

-

The experiment is repeated at least three times to ensure reproducibility.

-

Determination of Solubility

Objective: To quantify the solubility of the compound in various solvents (e.g., water, ethanol, DMSO) at a specific temperature.

Methodology (Gravimetric Method):

-

Equilibrium Saturation: An excess amount of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

-

Agitation: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and a clear aliquot of the saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Solvent Evaporation: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the container.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L. This procedure is repeated for each solvent of interest.

Workflow for Biological Activity Screening

The following workflow outlines a general approach to investigate the potential biological activity of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid as a PPARγ agonist.

Caption: A generalized workflow for assessing biological activity.

Disclaimer: The information provided in this document is for research and informational purposes only. The predicted values and generalized protocols should be experimentally verified. Researchers should consult relevant safety data sheets (SDS) before handling this chemical compound.

An In-depth Technical Guide to 5-Hydroxy-6-iodopyridine-3-carboxylic acid

This technical guide provides a comprehensive overview of the molecular characteristics of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document outlines its fundamental properties and provides a framework for its synthesis, analysis, and potential biological investigation based on established principles for related pyridine carboxylic acid derivatives.

Core Molecular Data

The fundamental molecular properties of this compound have been established. These quantitative data are summarized in the table below for clarity and quick reference.

| Parameter | Value |

| Chemical Formula | C₆H₄INO₃[1] |

| Molecular Weight | 265.01 g/mol [2] |

| Exact Mass | 264.92359 u |

| CAS Number | 59288-39-0[1] |

Experimental Protocols

Synthesis Approach:

The synthesis of substituted pyridine carboxylic acids often involves multi-step processes. A plausible synthetic route for this compound could start from a more readily available pyridine derivative, followed by sequential introduction of the hydroxyl, iodo, and carboxylic acid functionalities. The final steps might involve the hydrolysis of an ester precursor to yield the carboxylic acid.

Analytical Characterization:

For characterization and purity assessment, a combination of spectroscopic and chromatographic techniques would be essential. Chemical suppliers of this compound indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the number and connectivity of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Coupled with a chromatographic method like Liquid Chromatography (LC-MS), this would confirm the molecular weight and provide fragmentation patterns that further support the structure.

-

High-Performance Liquid Chromatography (HPLC): This technique would be employed to determine the purity of the compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel compound such as this compound.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving this compound have been documented, the broader class of pyridine carboxylic acid isomers are known to possess diverse biological activities and are scaffolds for many approved drugs.[4] These compounds are recognized for their potential as enzyme inhibitors.[4]

The structural features of pyridine carboxylic acids, such as the electron-deficient aromatic ring and the carboxylic group, enable interactions with biological targets through mechanisms like π-π stacking, hydrogen bonding, and metal ion coordination.[5] This makes them versatile scaffolds in medicinal chemistry for targeting a range of conditions, including infections, inflammation, and cancer.[5]

Given its structure as a hydroxy-carboxylic acid, this compound could potentially interact with hydroxy-carboxylic acid (HCA) receptors, which are involved in metabolic regulation.[6] Further research would be required to determine if it acts as a ligand for these or other receptors. The general approach to identifying the biological activity would involve screening against various cellular targets and pathways.

References

- 1. echemi.com [echemi.com]

- 2. 3-PYRIDINECARBOXYLIC ACID, 5-HYDROXY-6-IODO- | 59288-39-0 [chemicalbook.com]

- 3. 59288-39-0|this compound|BLD Pharm [bldpharm.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

investigating the biological activity of 5-Hydroxy-6-iodopyridine-3-carboxylic acid

For researchers, scientists, and professionals in drug development, an in-depth understanding of novel compounds is critical for innovation. This technical guide addresses the biological activity of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, a molecule of interest within the broader class of pyridine carboxylic acid derivatives.

Initial investigations into the public domain and scientific literature reveal a significant gap in the characterization of the specific biological activities of this compound (CAS No: 59288-39-0)[1][2][3]. While this particular molecule remains uncharacterized in terms of its biological effects, the parent class of pyridine carboxylic acid derivatives is well-documented for a wide spectrum of pharmacological activities. This guide, therefore, provides a foundational overview of the potential biological roles of this compound based on the activities of structurally related molecules and outlines a general approach for its investigation.

The Landscape of Pyridine Carboxylic Acid Derivatives

Pyridine carboxylic acid derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry. Their structural features, including the nitrogen-containing aromatic ring and the carboxylic acid group, facilitate interactions with a variety of biological targets through mechanisms like hydrogen bonding and π-π stacking[4]. This versatility has led to the development of drugs for a range of conditions, including infections, inflammation, and cancer[4][5].

Derivatives of pyridine carboxylic acid have been particularly successful as enzyme inhibitors[5]. The carboxylic acid moiety can coordinate with metal ions within enzyme active sites, while the pyridine ring allows for diverse substitutions to fine-tune selectivity and potency[4].

Potential Biological Activities of this compound

Based on the known activities of its chemical class, this compound could potentially exhibit a range of biological effects. These may include, but are not limited to:

-

Enzyme Inhibition: The core scaffold is common in various enzyme inhibitors.

-

Antimicrobial Properties: Many pyridine derivatives have shown antibacterial and antifungal activities[6].

-

Anti-inflammatory Effects: This is another common characteristic of this class of compounds[7][8].

-

Anticancer Activity: Certain derivatives have been investigated for their potential in oncology.

It is important to emphasize that these are hypothetical activities based on chemical similarity, and dedicated experimental validation is required to determine the actual biological profile of this compound.

A Roadmap for Investigation: Experimental Protocols

To elucidate the biological activity of this compound, a structured experimental approach is necessary. The following outlines a general workflow for initial screening and characterization.

Experimental Workflow for Biological Activity Screening

Key Experimental Methodologies

1. Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under optimal conditions for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

2. Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the compound on mammalian cell lines.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

3. Enzyme Inhibition Assays

-

Objective: To screen for inhibitory activity against a panel of relevant enzymes (e.g., kinases, proteases, oxidoreductases).

-

Protocol: The specific protocol will vary depending on the enzyme. A general workflow is as follows:

-

Incubate the enzyme with the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Calculate the percentage of inhibition at each compound concentration.

-

4. Dose-Response Analysis and IC50/EC50 Determination

-

Objective: To quantify the potency of the compound.

-

Protocol:

-

Perform the relevant biological assay with a wider range of compound concentrations.

-

Plot the biological response (e.g., percent inhibition, cell viability) against the logarithm of the compound concentration.

-

Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

-

Concluding Remarks

While the biological activity of this compound is not yet documented, its chemical structure places it within a class of compounds with significant therapeutic potential. The experimental framework provided in this guide offers a starting point for a systematic investigation into its biological properties. Future research is essential to unlock the potential of this and other novel pyridine carboxylic acid derivatives in the landscape of drug discovery and development.

References

- 1. echemi.com [echemi.com]

- 2. 59288-39-0|this compound|BLD Pharm [bldpharm.com]

- 3. 3-PYRIDINECARBOXYLIC ACID, 5-HYDROXY-6-IODO- | 59288-39-0 [chemicalbook.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Evolving Landscape of Pyyridine Carboxylic Acid Derivatives: A Comprehensive Review for Drug Discovery

A deep dive into the synthesis, biological activity, and therapeutic potential of pyridine carboxylic acid derivatives, this technical guide serves as a resource for researchers, scientists, and professionals in drug development. From their fundamental chemical properties to their intricate roles in cellular signaling, this whitepaper provides a comprehensive overview of this critical class of compounds.

The versatile scaffold of pyridine carboxylic acids, encompassing isomers like picolinic, nicotinic, and isonicotinic acids, has long been a cornerstone in medicinal chemistry. These derivatives form the backbone of a multitude of approved drugs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2] Their enduring relevance is underscored by the continuous exploration of novel derivatives with enhanced potency and selectivity. This guide offers a detailed examination of the current state of research, focusing on quantitative biological data, experimental methodologies, and the molecular pathways they influence.

Synthetic Strategies: Building the Core Scaffold

The synthesis of pyridine carboxylic acid derivatives is a well-established field, with numerous methods available for the construction and functionalization of the pyridine ring.[3] A general and effective method for preparing the parent pyridine carboxylic acids involves the oxidation of corresponding picolines or the hydrolysis of cyanopyridines.[4] Further derivatization, particularly at the carboxylic acid group to form amides and esters, is crucial for modulating the pharmacological properties of these molecules.

A common synthetic route to produce amide derivatives involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride, followed by reaction with a desired amine. For instance, pyridine-2-carboxylic anhydride can be synthesized from picolinic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).[1][5] This anhydride can then efficiently acylate amines to yield the corresponding amides.

General Experimental Protocol for the Synthesis of Pyridine-2-Carboxamides via Anhydride

Materials:

-

Pyridine-2-carboxylic acid (picolinic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Desired amine

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Pyridine-2-carboxylic Anhydride: To a solution of pyridine-2-carboxylic acid (2.0 equivalents) in anhydrous dichloromethane, add DCC (1.0 equivalent) portion-wise at 0°C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.[1][5]

-

Filtration: Remove the DCU precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous dichloromethane.[1]

-

Acylation: Dissolve the crude pyridine-2-carboxylic anhydride (1.0 equivalent) from the previous step in anhydrous dichloromethane. Add the desired amine (1.0 equivalent) to the solution at room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted picolinamide.[1]

Below is a generalized workflow for the synthesis of pyridine carboxylic acid amides.

Biological Activities and Quantitative Data

Pyridine carboxylic acid derivatives exhibit a broad spectrum of biological activities, with significant potential in oncology, immunology, and infectious diseases. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC), which represent the concentration of the compound required to inhibit a biological process by 50% or to prevent visible growth of a microorganism, respectively.

Anticancer Activity

A substantial body of research has focused on the development of pyridine carboxylic acid derivatives as anticancer agents. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Anticancer Activity of Selected Pyridine Carboxylic Acid Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Target | IC₅₀ (µM) | Reference(s) |

| Pyridine-urea | 8e | MCF-7 (Breast) | VEGFR-2 | 0.22 (48h) | [6] |

| Pyridine-urea | 8n | MCF-7 (Breast) | VEGFR-2 | 1.88 (48h) | [6] |

| Nicotinamide | Compound 10 | HCT-116 (Colon) | VEGFR-2 | 15.4 | [7] |

| Nicotinamide | Compound 10 | HepG2 (Liver) | VEGFR-2 | 9.8 | [7] |

| Picolinic Acid | Compound 5 | A549 (Lung) | EGFR | 99.93 | [8] |

| Pyrazole-picolinic Acid | Compound 5 | A549 (Lung) | Not specified | 10.67 | [9] |

| Pyrazole-picolinic Acid | Compound 5 | C6 (Glioma) | Not specified | 4.33 | [9] |

| Imidazo[1,2-a]pyridine | Compound 3d | MCF-7 (Breast) | Not specified | 43.4 | [10] |

| Imidazo[1,2-a]pyridine | Compound 4d | MCF-7 (Breast) | Not specified | 39.0 | [10] |

| Imidazo[1,2-a]pyridine | Compound 3d | MDA-MB-231 (Breast) | Not specified | 35.9 | [10] |

| Imidazo[1,2-a]pyridine | Compound 4d | MDA-MB-231 (Breast) | Not specified | 35.1 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Pyridine carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the pyridine carboxylic acid derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[11]

-

Solubilization: Add 100 µL of the solubilization solution to each well and leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Enzyme Inhibitory Activity

Pyridine carboxylic acid derivatives are potent inhibitors of various enzymes implicated in disease. Their ability to chelate metal ions in enzyme active sites, coupled with their structural features that allow for specific interactions, makes them attractive candidates for enzyme-targeted drug design.[2]

Table 2: Enzyme Inhibitory Activity of Selected Pyridine Carboxylic Acid Derivatives

| Compound Class | Derivative Example | Enzyme Target | IC₅₀ (nM) | Reference(s) |

| Phenylalanine-pyridine | Compound 251 | Factor XIa | 0.9 | [2] |

| Dipicolinic Acid | Compound 36 | NDM-1 | 80 | [13] |

| Pyridine-urea | 8e | VEGFR-2 | 3930 | [6] |

| Pyridine-urea | 8n | VEGFR-2 | 5000 | [6] |

| Nicotinamide | Compound 5c | VEGFR-2 | 68 | [14] |

| Isonicotinic Acid | Compound 35 | COX-2 | 1420 | |

| Isonicotinic Acid | Compound 36 | COX-2 | 8600 |

Experimental Protocol: In Vitro Kinase Assay (VEGFR-2)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.[15][16][17]

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer

-

ATP

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compound (pyridine carboxylic acid derivative)

-

Kinase-Glo® MAX reagent

-

White 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the necessary dilutions of the kinase buffer, ATP, and substrate. Dilute the VEGFR-2 enzyme to the desired concentration in 1x kinase buffer.[16]

-

Reaction Setup: In a white 96-well plate, add the master mix containing kinase buffer, ATP, and substrate to each well. Add the test compound at various concentrations to the designated wells. Include positive (no inhibitor) and blank (no enzyme) controls.[16]

-

Enzyme Addition and Incubation: Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank. Incubate the plate at 30°C for 45 minutes.[16]

-

Luminescence Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[15][16]

-

Data Acquisition and Analysis: Read the luminescence using a luminometer. The amount of light produced is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[15]

Signaling Pathway Modulation: The Case of IRAK4

Pyridine carboxylic acid derivatives have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[2][18][19][20] Dysregulation of this pathway is associated with various inflammatory diseases and cancers.

Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[21] IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that ultimately activates transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[21][22]

The following diagram illustrates the IRAK4 signaling pathway and the point of inhibition by pyridine carboxylic acid derivatives.

Conclusion

Pyridine carboxylic acid derivatives continue to be a rich source of therapeutic innovation. Their chemical tractability, coupled with their diverse biological activities, ensures their prominent position in drug discovery pipelines. This technical guide has provided a comprehensive overview of their synthesis, a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and an insight into their mechanism of action through the modulation of key signaling pathways. As our understanding of the molecular basis of disease deepens, the rational design of novel pyridine carboxylic acid derivatives holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. public.pensoft.net [public.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sinobiological.com [sinobiological.com]

- 22. researchgate.net [researchgate.net]

The Ascendant Role of Iodinated Pyridine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a cornerstone in heterocyclic chemistry, continues to be a privileged scaffold in the design and development of novel therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and structural resemblance to endogenous molecules have cemented its place in a vast array of approved drugs. The introduction of an iodine atom onto this versatile scaffold further enhances its utility, opening new avenues for drug design, molecular imaging, and targeted therapies. This technical guide provides an in-depth exploration of the synthesis, biological activities, and burgeoning applications of iodinated pyridine derivatives in medicinal chemistry.

Synthesis of Iodinated Pyridine Scaffolds

The preparation of iodinated pyridine derivatives can be achieved through various synthetic strategies. A common and efficient method involves the direct C-H iodination of the pyridine ring. This can be accomplished using iodine in the presence of an oxidizing agent. For instance, a radical-based direct C-H iodination protocol has been developed for the regioselective iodination of pyridines, often yielding C3 and C5 iodinated products.[1] Another approach involves the use of iodine monochloride with pyridine to form pyridine iodine monochloride, a useful iodinating reagent.[2] Furthermore, iodine can act as a catalyst in multicomponent reactions to synthesize more complex pyridine-containing heterocycles, such as imidazo[1,2-a]pyridines.[3][4][5]

A general workflow for the synthesis of an iodinated pyridine derivative is depicted below:

Biological Activities of Iodinated Pyridine Derivatives

The incorporation of iodine into the pyridine scaffold has led to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Iodinated pyridine derivatives have emerged as promising anticancer agents, demonstrating cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

For example, certain pyridine compounds have been shown to induce G2/M arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK.[6] The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, has also been identified as a target for imidazo[1,2-a]pyridine compounds.[7]

The following diagram illustrates a simplified signaling pathway for the induction of apoptosis by a hypothetical iodinated pyridine-based anticancer agent:

Table 1: Anticancer Activity of Selected Iodinated Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyridine | HepG2 | 13 | [4][5] |

| Imidazo[1,2-a]pyridine | MCF-7 | 11 | [4][5] |

| Imidazo[1,2-a]pyridine | A375 | 11 | [4][5] |

| 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine | A375 | Significant antiproliferation | [8][9] |

| Imidazo[1,2-a]pyridine | HCC1937 | 45 (IP-5) | [7] |

| Pyridine-urea hybrid | VEGFR-2 (enzymatic) | 3.93 | [10] |

| Imidazo[1,2-a]pyridine | MGC-803 (Nek2 inhibition) | 0.038 | [11] |

| O-alkyl pyridine | PIM-1 kinase (enzymatic) | 0.095 | [12] |

Antimicrobial Activity

Iodinated pyridine scaffolds have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of their antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine derivative | E. coli K12 | 0.2 - 1.3 | [13] |

| Pyridine salt | S. aureus | 56 (as % inhibition) | [14] |

| Pyridine salt | E. coli | 55 (as % inhibition) | [14] |

| 2-Cyanomethylthiopyridine-4-carbonitrile | M. kansasii | 8-4 (µmol/L) | [15] |

| 2(1H)-pyridone derivative | B. subtilis | 0.078 (mg/mL) | [16] |

| 2(1H)-pyridone derivative | S. aureus | 0.0024 (mg/mL) | [16] |

Role as Enzyme Inhibitors

A significant area of research for iodinated pyridine derivatives is their role as enzyme inhibitors. The pyridine scaffold can effectively mimic the binding modes of endogenous ligands, while the iodine atom can form halogen bonds with amino acid residues in the active site, enhancing binding affinity and selectivity.

Kinases are a major class of enzymes targeted by iodinated pyridine compounds in the context of cancer therapy. These include Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), mTOR, Never in mitosis A-related kinase 2 (Nek2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).[10][11][12][17][18][19][20]

Application in Positron Emission Tomography (PET) Imaging

The incorporation of a radioactive isotope of iodine, such as Iodine-124 (¹²⁴I), into a pyridine scaffold allows for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. ¹²⁴I is a positron-emitting radionuclide with a relatively long half-life of 4.2 days, making it suitable for studying biological processes that occur over several days.[21][22]

Iodinated pyridine-based radiotracers can be designed to target specific receptors or transporters that are overexpressed in diseased tissues, such as tumors. This allows for the non-invasive visualization and quantification of these targets in vivo, aiding in diagnosis, staging, and monitoring response to therapy.

The general workflow for the development and application of an iodinated pyridine-based PET tracer is outlined below:

References

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This guide is intended to serve as a practical resource for the characterization and quality control of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of public domain spectroscopic data for this compound, the following tables present predicted data based on established principles of spectroscopy and data from analogous compounds. These predictions are intended to guide researchers in their analytical endeavors.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data are based on the analysis of substituent effects on the pyridine ring. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic Acid (-COOH) |

| ~10.0 - 11.0 | broad singlet | 1H | Hydroxyl (-OH) |

| ~8.3 | doublet | 1H | H-2 (Pyridine) |

| ~7.9 | doublet | 1H | H-4 (Pyridine) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic Acid Carbon (-C OOH) |

| ~158 | C-5 (bearing -OH) |

| ~148 | C-2 |

| ~130 | C-4 |

| ~125 | C-3 (bearing -COOH) |

| ~95 | C-6 (bearing -I) |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[1][2]

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Medium, Broad | O-H stretch (Phenolic) |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium | C=C and C=N stretching (Pyridine ring) |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid and Phenol) |

| ~1200 | Medium | O-H bend (Carboxylic acid) |

| Below 800 | Medium | C-I stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electrospray ionization (ESI), would show the molecular ion and characteristic fragmentation patterns.

Table 4: Predicted ESI-MS Data for this compound

| m/z (amu) | Ion Type | Predicted Fragmentation Pathway |

| 279.9 | [M-H]⁻ (Negative Mode) | Deprotonation of the carboxylic acid or hydroxyl group. |

| 281.9 | [M+H]⁺ (Positive Mode) | Protonation of the pyridine nitrogen. |

| 235.9 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the deprotonated molecular ion. |

| 127.0 | I⁻ | Cleavage of the C-I bond. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source, coupled to a liquid chromatography (LC) system or for direct infusion.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different spectroscopic techniques in structure elucidation.

References

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for Pyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of strategies and methodologies for identifying and validating the therapeutic targets of pyridine carboxylic acids. This class of compounds, encompassing isomers such as picolinic, nicotinic, and isonicotinic acids and their derivatives, has yielded a multitude of approved drugs for a wide range of diseases, including tuberculosis, cancer, and metabolic disorders.[1][2] Their versatile scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors and modulators of key signaling pathways.[1][2]

This guide details established experimental protocols for target deconvolution, presents quantitative data on the interaction of pyridine carboxylic acid derivatives with their targets, and visualizes the intricate signaling pathways they modulate.

Methodologies for Target Identification

The identification of the specific molecular targets of small molecules is a critical step in drug discovery and understanding their mechanism of action.[3] A variety of experimental approaches can be employed, broadly categorized into affinity-based and label-free methods.[3]

Affinity-Based Approaches

Affinity-based methods rely on the specific interaction between a small molecule and its protein target. This typically involves immobilizing the small molecule (the "bait") to a solid support and using it to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[3]

1.1.1. Affinity Chromatography Coupled with Mass Spectrometry (AP-MS)

In this technique, a derivative of the pyridine carboxylic acid of interest is synthesized with a linker that allows its covalent attachment to a solid matrix, such as agarose beads.[3] This "affinity matrix" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[4][5]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of the Pyridine Carboxylic Acid:

-

Synthesize an analog of the pyridine carboxylic acid with a reactive functional group (e.g., a primary amine or a carboxyl group) suitable for coupling to a pre-activated chromatography resin (e.g., NHS-activated sepharose).

-

Incubate the synthesized probe with the resin according to the manufacturer's instructions to achieve covalent immobilization.

-

Wash the resin extensively to remove any non-covalently bound probe.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to a sufficient density and harvest.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformation.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the affinity matrix for a defined period (e.g., 2-4 hours) at 4°C with gentle agitation to allow for protein binding.

-

As a negative control, incubate a separate aliquot of the lysate with an unconjugated resin.

-

Wash the matrix several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the affinity matrix. This can be achieved by:

-

Competitive elution with a high concentration of the free pyridine carboxylic acid.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing elution buffer (e.g., containing SDS).

-

-

Concentrate and desalt the eluted proteins.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

Compare the proteins identified from the affinity matrix with those from the negative control to identify specific binding partners.

-

1.1.2. Biotin-Tagged Pull-Down

An alternative to immobilizing the compound on a resin is to conjugate it with a biotin tag.[3] The biotinylated probe is incubated with the cell lysate, and the resulting probe-protein complexes are captured using streptavidin-coated beads, which have a very high affinity for biotin.[3]

Label-Free Approaches

Label-free methods for target identification do not require chemical modification of the small molecule, thus avoiding potential alterations in its biological activity.[3]

1.2.1. Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and render it more resistant to proteolysis.[6][7][8]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS) [9][10]

-

Lysate Preparation:

-

Prepare a native cell lysate as described for AP-MS.

-

Determine the total protein concentration of the lysate.

-

-

Compound Incubation:

-

Aliquot the lysate into separate tubes.

-

To the experimental tubes, add the pyridine carboxylic acid of interest to the desired final concentration.

-

To the control tubes, add the same volume of the vehicle (e.g., DMSO).

-

Incubate the samples for a defined period (e.g., 1 hour) at room temperature to allow for compound-protein binding.

-

-

Protease Digestion:

-

Add a protease (e.g., pronase or thermolysin) to each tube. The concentration of the protease should be optimized to achieve partial digestion of the total protein in the control samples.

-

Incubate the samples for a specific time (e.g., 30 minutes) at room temperature.

-

Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

-

-

Analysis by SDS-PAGE and Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Visualize the proteins by Coomassie staining or silver staining. A protein that is protected from digestion by the compound will appear as a more intense band in the compound-treated lane compared to the vehicle-treated lane.

-

To confirm the identity of a potential target, perform a Western blot using an antibody specific for the candidate protein.

-

Workflow for Target Identification using DARTS

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Known Therapeutic Targets of Pyridine Carboxylic Acids

Research into pyridine carboxylic acids and their derivatives has led to the identification of several key therapeutic targets.

Enzymes

A significant number of pyridine carboxylic acid derivatives have been found to be potent enzyme inhibitors.[1][2]

2.1.1. Enoyl-ACP Reductase (InhA)

Isoniazid, a cornerstone of tuberculosis treatment, is a pro-drug of isonicotinic acid.[11][12] It is activated by the mycobacterial catalase-peroxidase KatG and subsequently inhibits InhA, an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2][13]

Signaling Pathway of Isoniazid Action

Caption: Mechanism of action of the anti-tuberculosis drug isoniazid.

2.1.2. Cyclooxygenase-2 (COX-2)

Certain pyridine carboxylic acid derivatives have demonstrated anti-inflammatory properties through the inhibition of COX-2.[14] This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15]

COX-2 Inflammatory Pathway

Caption: Inhibition of the COX-2 pathway by pyridine carboxylic acid derivatives.

2.1.3. Kinases

The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of pyridine carboxylic acids have been shown to inhibit various kinases involved in cancer and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinase delta (PI3Kδ).[16][17]

G-Protein Coupled Receptors (GPCRs)

2.2.1. G-protein coupled receptor 109A (GPR109A)

Nicotinic acid (niacin), a form of vitamin B3, exerts its therapeutic effects on lipid metabolism and inflammation through the activation of GPR109A.[18][19] This receptor is primarily expressed on adipocytes and immune cells.[20]

Nicotinic Acid/GPR109A Signaling Pathway

Caption: Signaling pathway of nicotinic acid via the GPR109A receptor.

Quantitative Data on Pyridine Carboxylic Acid-Target Interactions

The following table summarizes publicly available quantitative data for the interaction of various pyridine carboxylic acid derivatives with their respective targets.

| Compound Class | Specific Compound Example | Target | Assay Type | Potency (IC50/Ki) | Reference |

| Isonicotinic Acid Derivative | Isoniazid-NAD adduct | InhA | Enzyme Inhibition | <0.4 nM (Kd) | [21] |

| Pyridine-urea Derivative | Compound 8e | VEGFR-2 | Kinase Inhibition | 3.93 µM | [16] |

| Pyridine-urea Derivative | Compound 8n | VEGFR-2 | Kinase Inhibition | 5.0 µM | [16] |

| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative | Compound 6f | BTK | Kinase Inhibition | 74 nM | [17] |

| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative | Compound 6f | PI3Kδ | Kinase Inhibition | 170 nM | [17] |

| Pyrazolopyridine Derivative | Compound 7b | PIM-1 Kinase | Kinase Inhibition | 18.9 nM | [22] |

| Pyrazolopyridine Derivative | Compound 4k | PIM-1 Kinase | Kinase Inhibition | 21.2 nM | [22] |

Conclusion

Pyridine carboxylic acids represent a privileged scaffold in medicinal chemistry, with a proven track record of yielding successful therapeutics. The continued exploration of this chemical space, coupled with modern target identification methodologies, promises the discovery of novel drugs with improved efficacy and safety profiles. The experimental protocols and target information provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this important class of molecules. By systematically applying these techniques, the scientific community can continue to identify and validate new therapeutic targets for pyridine carboxylic acids, ultimately leading to the development of innovative treatments for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 5. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 7. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]

- 8. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]

- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 13. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 15. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to Fundamental Research on Substituted Nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental research surrounding substituted nicotinic acids. It covers their synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse pharmacological applications. The document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily recognized for its broad-spectrum lipid-modifying properties[1][2]. It effectively lowers total cholesterol, triglycerides, and low-density lipoproteins (LDL) while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol levels[3][4]. However, its clinical utility is often limited by undesirable side effects, most notably cutaneous vasodilation, or "flushing"[3].

This limitation has spurred extensive research into substituted nicotinic acids —chemical derivatives designed to optimize therapeutic efficacy, reduce side effects, and explore novel pharmacological activities. By modifying the core pyridine-3-carboxylic acid structure, scientists have developed compounds with enhanced potency and diverse applications, including anti-inflammatory, antimicrobial, analgesic, and vasodilatory effects[1][5][6][7]. This guide delves into the core research that underpins the development and understanding of these versatile compounds.

Synthesis of Substituted Nicotinic Acids

The synthesis of substituted nicotinic acid derivatives is achieved through various chemical strategies, tailored to introduce specific functional groups onto the pyridine ring. Common approaches include one-pot formylation/cyclization strategies, reactions involving ketene dithioacetals, and condensation reactions.

A prevalent method for creating derivatives with potential antimicrobial activity involves the condensation of nicotinic acid hydrazide with various aldehydes to form acylhydrazones. These intermediates can then be subjected to cyclization reactions to yield other heterocyclic systems, such as 1,3,4-oxadiazolines[7][8]. One-pot strategies starting from enamino keto esters offer an efficient route to producing highly substituted 4-halonicotinic acid esters, which are valuable intermediates for more complex molecules[9].

Below is a generalized workflow for the synthesis, purification, and characterization of these derivatives.

Mechanism of Action: The GPR109A Signaling Pathway

The primary mechanism for the lipid-lowering and flushing effects of nicotinic acid and its derivatives is the activation of the G protein-coupled receptor GPR109A (also known as HM74A)[3][4]. This receptor is highly expressed in adipocytes and immune cells like macrophages.

Upon binding of a nicotinic acid agonist, GPR109A couples to an inhibitory G-protein (Gi/o). This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, the reduction in cAMP prevents the activation of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase (HSL). The ultimate effect is the inhibition of lipolysis—the breakdown of triglycerides into free fatty acids (FFAs)[4][10]. This reduction in FFA flux to the liver is a key factor in lowering VLDL and LDL synthesis.

Recent research has also identified GPR109A-mediated anti-inflammatory effects, which involve suppressing inflammatory cytokine production through pathways like the Akt/mTOR signaling cascade in pancreatic β-cells[11] or by promoting an anti-inflammatory phenotype in colonic macrophages and dendritic cells[12].

Pharmacological Applications and Structure-Activity Relationships

Research has expanded the therapeutic profile of substituted nicotinic acids far beyond dyslipidemia. The relationship between specific structural modifications and resulting biological activity (SAR) is a key focus of this research.

-

Vasorelaxant and Antioxidant Activity: Thionicotinic acid derivatives have been studied for their effects on vasorelaxation. A study on 2-(1-adamantylthio)nicotinic acid and its analogs found that the acid form was a more potent vasorelaxant than its corresponding amide or nitrile analogs, suggesting the carboxyl group is important for this activity[13][14]. This effect was found to be mediated by endothelium-induced nitric oxide (NO) and prostacyclin[14].

-

Antimicrobial Activity: Numerous nicotinic acid derivatives have been synthesized and tested for antimicrobial properties. Acylhydrazones derived from nicotinic acid showed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[8]. SAR analysis revealed that acylhydrazones were generally more potent against bacteria than their cyclized 1,3,4-oxadiazoline counterparts[8]. Conversely, the 1,3,4-oxadiazoline derivatives showed better activity against fungal strains like Candida albicans[8].

-

Anti-inflammatory and Analgesic Activity: Phenyl-substituted nicotinic acids have demonstrated significant analgesic and anti-inflammatory activities, in some cases comparable to reference drugs like mefenamic acid[5][15]. These compounds were shown to reduce levels of inflammatory cytokines such as TNF-α and IL-6[5][16].

The overall drug discovery process for identifying promising new candidates follows a structured pipeline from initial synthesis to biological validation.

Quantitative Data Summary

The following tables summarize key quantitative findings from fundamental research studies on substituted nicotinic acids.

Table 1: Vasorelaxant and Antioxidant Activity of Thionicotinic Acid Derivatives Data extracted from studies on phenylephrine-induced contraction in rat thoracic aorta and DPPH radical scavenging assays.[13][14]

| Compound ID | Chemical Name | R-Group at Position 2 | Vasorelaxant Potency (ED₅₀) | Antioxidant Activity (% DPPH Scavenging @ 333 µg/mL) |

| 6 | 2-(1-adamantylthio)nicotinic acid | -S-Adamantyl, -COOH | 21.3 nM | 33.20% |

| 7 | 2-(1-adamantylthio)nicotinamide | -S-Adamantyl, -CONH₂ | > 1 µM | 0.57% |

| 8 | 2-(1-adamantylthio)nicotinonitrile | -S-Adamantyl, -CN | > 1 µM | 0.30% |

Table 2: Antimicrobial Activity (MIC) of Nicotinic Acid Acylhydrazone Derivatives Minimum Inhibitory Concentration (MIC) in µg/mL against reference microbial strains.[8]

| Compound ID | Key Substituent | S. aureus ATCC 43300 (MRSA) | S. epidermidis ATCC 12228 | E. coli ATCC 25922 | C. albicans ATCC 10231 |

| 5 | 2-hydroxy-3,5-diiodophenyl | 15.62 | 7.81 | > 500 | > 500 |

| 13 | 5-nitrofuran | 7.81 | 1.95 | > 500 | > 500 |

| 25 (Oxadiazoline) | 5-nitrofuran | 15.62 | 31.25 | 250 | 15.62 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research of substituted nicotinic acids.

Protocol: Synthesis of Nicotinic Acid Acylhydrazone Derivatives

This protocol describes a general method for synthesizing acylhydrazone derivatives via the condensation of nicotinic acid hydrazide with a substituted aldehyde[7][8].

-

Reagents and Materials: Nicotinic acid hydrazide, substituted aldehyde (e.g., 5-nitrofuran-2-carbaldehyde), ethanol (solvent), catalytic amount of glacial acetic acid, reflux apparatus, Buchner funnel, filter paper.

-

Procedure: a. Dissolve nicotinic acid hydrazide (1.0 eq) in ethanol in a round-bottom flask. b. Add the selected aldehyde (1.0 eq) to the solution. c. Add 2-3 drops of glacial acetic acid to catalyze the reaction. d. Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, allow the reaction mixture to cool to room temperature. g. Collect the resulting precipitate (the acylhydrazone product) by vacuum filtration using a Buchner funnel. h. Wash the solid product with cold ethanol to remove unreacted starting materials. i. Dry the purified product in a vacuum oven.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and verify its purity via HPLC.

Protocol: In Vitro Vasorelaxation Assay

This protocol outlines the procedure to assess the vasorelaxant effects of test compounds on isolated rat thoracic aorta rings pre-contracted with phenylephrine[13][14].

-

Tissue Preparation: a. Humanely euthanize a male Wistar rat and excise the thoracic aorta. b. Place the aorta in cold Krebs-Henseleit buffer, remove adhering connective tissue, and cut it into 2-3 mm rings. c. Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Experimental Procedure: a. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes. b. Induce a stable contraction by adding phenylephrine (PE, typically 1 µM) to the organ bath. c. Once the contraction reaches a plateau, add the test compound (substituted nicotinic acid) in a cumulative concentration-dependent manner. d. Record the isometric tension changes using a force-displacement transducer connected to a data acquisition system. e. To test for endothelium-dependency, some rings can be mechanically denuded of their endothelium prior to the experiment.

-

Data Analysis: Express the relaxation response as a percentage decrease from the maximal PE-induced contraction. Plot the concentration-response curve and calculate the ED₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains[8].

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum standardized to 0.5 McFarland, stock solution of the test compound in DMSO.

-